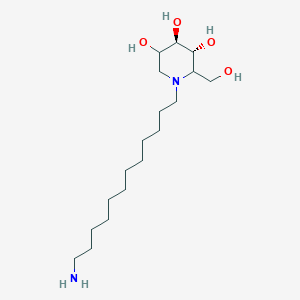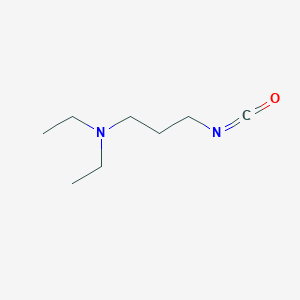![molecular formula C9H19NO3S B1453563 [1-(Propane-2-sulfonyl)-piperidin-4-yl]-methanol CAS No. 1178653-66-1](/img/structure/B1453563.png)
[1-(Propane-2-sulfonyl)-piperidin-4-yl]-methanol
Übersicht
Beschreibung
[1-(Propane-2-sulfonyl)-piperidin-4-yl]-methanol is a useful research compound. Its molecular formula is C9H19NO3S and its molecular weight is 221.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Methanol in Catalysts and Reaction Mechanisms
Methanol plays a crucial role in the development and functioning of catalysts, specifically in the synthesis of important compounds. Sulphonated resins, which are a category of catalysts, utilize methanol in the synthesis of methyl tert-butyl ether (MTBE), a significant anti-knocking additive in gasoline. Despite environmental concerns and stability issues with these resins, heteropoly acids (HPAs) have been considered as alternative catalysts. The interaction of methanol with such catalysts has been extensively studied, revealing complex dynamics and suggesting mechanisms for catalytic reactions. In these processes, methanol's interaction with the catalyst surface is vital for the reaction's progression and efficiency (Bielański et al., 2003).
Methanol as a Biomarker in Transformer Insulation
In the field of electrical engineering, methanol has been identified as a valuable biomarker for assessing the condition of solid insulation in power transformers. It was discovered during thermal aging tests of oil-immersed insulating papers and has since been used in field samples. Methanol's presence and concentration in transformer oil are related to the degradation of cellulosic insulation, making it a useful indicator for monitoring transformer health. Standardized methods for methanol determination are under development, emphasizing its significance in this application (Jalbert et al., 2019).
Methanol as a Feedstock in Chemical Production
Methanol serves as a fundamental feedstock in various chemical production processes. It is a base material for generating products like single-cell protein, biopolymers, and components for nanotechnology applications. Its conversion efficiency and the versatility make it an attractive option for producing a wide array of chemicals and materials. Research has also delved into genetically engineering methanotrophs to utilize methane, of which methanol is a key derivative, for producing new compounds like carotenoids or farnesene. The wide-ranging potential applications of methanol in this domain highlight its importance as a chemical feedstock (Strong et al., 2015).
Eigenschaften
IUPAC Name |
(1-propan-2-ylsulfonylpiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3S/c1-8(2)14(12,13)10-5-3-9(7-11)4-6-10/h8-9,11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAVJUJMJDFAML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453490.png)



![4-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]piperidine hydrochloride](/img/structure/B1453497.png)

![(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethanamine](/img/structure/B1453499.png)
![{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid](/img/structure/B1453502.png)

